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Cat. No.: B1664353
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Abstract

Acrivastine is a potent, non-sedating, second-generation histamine H1 receptor antagonist
widely used in the management of allergic rhinitis and chronic urticaria. Its efficacy and
favorable safety profile are direct consequences of its unique chemical architecture. This
technical guide provides a comprehensive overview of the chemical structure of acrivastine,
followed by a detailed exploration of its synthetic pathways. Two primary synthetic routes are
discussed: a classical multi-step synthesis and a more contemporary palladium-catalyzed
cross-coupling approach. This document includes detailed experimental protocols, tabulated
guantitative data for key reaction steps, and visualizations of the synthetic pathways to facilitate
a deeper understanding for researchers and professionals in the field of drug development and
organic synthesis.

Chemical Structure of Acrivastine

Acrivastine is chemically designated as (E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-
1-enyl]-2-pyridinyl]prop-2-enoic acid.[1][2] It is a derivative of triprolidine. The molecule
possesses a pyridine core, which is substituted at the 2-position with an acrylic acid moiety and
at the 6-position with a substituted prop-1-enyl group. This latter substituent incorporates a p-
tolyl group and a pyrrolidine ring.[2] The stereochemistry of both double bonds is of the (E)-
configuration.
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Identifier Value

(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-

UPAC Name ylprop-1-enyl]-2-pyridinyl]prop-2-enoic acid
Molecular Formula C22H24N202

Molecular Weight 348.44 g/mol

CAS Number 87848-99-5

Synthesis of Acrivastine

The synthesis of acrivastine can be accomplished through several routes. This guide details
two prominent methods: a classical linear synthesis and a more recent, efficient palladium-
catalyzed synthesis.

Palladium-Catalyzed Synthesis of Acrivastine

A modern and efficient approach to the synthesis of acrivastine involves a palladium-catalyzed
cross-coupling reaction. This method offers milder reaction conditions and avoids the use of
hazardous reagents like n-butyl lithium.[3][4]

The overall synthesis can be visualized as a two-stage process: the palladium-catalyzed
formation of the acrivastine ethyl ester intermediate, followed by its hydrolysis to yield
acrivastine.
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Palladium-Catalyzed Synthesis of Acrivastine.

Step 1: Synthesis of Ethyl Acrivastine Intermediate[3]
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To a three-necked reaction flask, add 4-methyl-N'-(3-(pyrrolidin-1-yl)-1-(p-
methylphenyl)propylidene) benzenesulfonyl hydrazone (30.0 g, 77.8 mmol), (E)-ethyl 3-(6-
bromopyridine-2-yl)acrylate (19.9 g, 77.8 mmol), tris(dibenzylideneacetone)dipalladium(0)
(Pdz(dba)s; 4.2 g, 4.7 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (Xphos;
4.4 g, 9.3 mmol), and lithium tert-butoxide (18.6 g, 233.4 mmol).

Add dry 1,4-dioxane (150 ml) to the flask.
Purge the system with nitrogen gas twice, and then maintain a nitrogen atmosphere.
Heat the reaction mixture to 90 °C and stir for 6 hours.

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

Alternative Catalyst System:[3]

In a similar setup, combine the same starting materials with
dichlorobis(acetonitrile)palladium(ll) (PdCl2(MeCN)z; 1.2 g, 4.7 mmol), 1,3-
bis(diphenylphosphino)propane (dppp; 3.8 g, 9.3 mmol), and cesium carbonate (Cs2COs;
76.0 g, 233.4 mmol).

Use dry tetrahydrofuran (THF; 150 ml) as the solvent.

Heat the reaction mixture to 65 °C and stir for 10 hours under a nitrogen atmosphere.

Step 2: Hydrolysis to Acrivastine[4]

After the completion of the coupling reaction, add ethanol (300 ml) to the reaction mixture.
Stir until a pulp-like state is achieved, and then collect the solid by suction filtration.

Wash the filter cake with ethanol (50 ml).

Suspend the filter cake in water (75 ml) and adjust the pH to 3.5 with hydrochloric acid.
Collect the resulting solid by suction filtration and wash the filter cake with water (100 ml).

Refine the filter cake with ethanol and dry to obtain acrivastine.
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Catalyst
Step Product [/Reagen Solvent Temp. Time Yield Purity
ts
Ethyl Pdz(dba)
1 Acrivasti 3, Xphos,  Dioxane 90°C 6h - -
ne LiOtBu
PdClz(Me
Ethyl
. CN),
1 (alt) Acrivasti THF 65°C 10h - -
dppp,
ne
Cs2C0s3
HCI,
Acrivasti 93.5- 98.6-
2 Ethanol, - - -
ne 95.1% 99.5%
Water

Classical Synthesis of Acrivastine

A more traditional, linear synthesis of acrivastine begins with 2,6-dibromopyridine and
proceeds through a five-step sequence. This route involves the sequential introduction of the
side chains onto the pyridine core.
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Classical Synthesis Pathway of Acrivastine.

Detailed experimental protocols and quantitative data for the classical synthesis are compiled
from various sources and represent typical procedures. Yields and conditions may vary based
on specific laboratory practices.

Step 1: Synthesis of 2-Bromo-6-(4-toluoyl)pyridine

A detailed experimental protocol for this specific step is not readily available in the public
domain. It would typically involve a Grignard reaction or a palladium-catalyzed coupling of a
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tolyl-containing nucleophile with 2,6-dibromopyridine.
Step 2: Synthesis of 2-(6-Bromo-2-pyridyl)-2-(4-tolyl)-1,3-dioxolane

o A mixture of 2-bromo-6-(4-toluoyl)pyridine, ethylene glycol (1.2-1.5 equivalents), and a
catalytic amount of p-toluenesulfonic acid in a suitable solvent like benzene or toluene is
heated at reflux.

o Water is removed azeotropically using a Dean-Stark apparatus.
e The reaction is monitored until completion.

o The reaction mixture is cooled, washed with an aqueous basic solution (e.g., sodium
bicarbonate), and then with brine.

o The organic layer is dried over an anhydrous salt (e.g., Na2SOa), filtered, and the solvent is
removed under reduced pressure to yield the product, which may be purified further by
crystallization or chromatography.

Step 3 & 4: Introduction of the Acrylic Acid and Pyrrolidine Side Chains

These steps typically involve a sequence of a Heck reaction to introduce the acrylate moiety,
followed by a Wittig or Horner-Wadsworth-Emmons reaction and subsequent reduction and
amination to form the pyrrolidine-containing side chain. Specific, reproducible protocols are
proprietary or not widely published.

Step 5: Final Hydrolysis

The final step involves the hydrolysis of the ester group of the acrivastine precursor to the
carboxylic acid, similar to the final step in the palladium-catalyzed route.
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Molecular Weight (

Intermediate CAS Number Molecular Formula
g/mol )

2-Bromo-6-(4-

o Ci13H10BrNO 276.13
toluoyl)pyridine
2-(6-Bromo-2-
pyridyl)-2-(4-tolyl)-1,3-  87848-96-2 Ci15H14BrNO: 320.18
dioxolane
Ethyl Acrivastine 87849-18-1 C24H28N202 376.49

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthetic
methodologies for acrivastine. The palladium-catalyzed route offers a more efficient and safer
alternative to the classical synthesis, reflecting advancements in modern synthetic organic
chemistry. The provided protocols, data, and visualizations serve as a valuable resource for
chemists and pharmaceutical scientists engaged in the research and development of
antihistaminic agents. Further optimization of these synthetic routes may lead to even more
cost-effective and environmentally benign manufacturing processes for this important
therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure
and Synthesis of Acrivastine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664353#acrivastine-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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